(5E)-7-Oxozeaenol

Kinase inhibition TAK1 signaling Resorcylic acid lactone

(5E)-7-Oxozeaenol is the 5E double-bond isomer of the potent TAK1 inhibitor 5Z-7-oxozeaenol. With a 162-fold lower TAK1 affinity (IC50 1.3 µM vs 8 nM), it enables dose-dependent interrogation of NF-κB and MAPK signaling without complete pathway ablation. This fungal metabolite is ideal for SAR studies comparing E/Z isomer pharmacology, as a moderate-activity control in NF-κB assays, and as a reference standard for resorcylic acid lactone biosynthesis research. Secure your supply today.

Molecular Formula C19H22O7
Molecular Weight 362.4 g/mol
Cat. No. B1241908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-7-Oxozeaenol
Synonyms8,9,16-trihydroxy-14-methoxy-3-methyl-3,4,9,10-tetrahydro-1H-benzo(c)(1)oxacyclotetradecine-1,7(8H)-dione
f152A1 compound
FR 148083
FR-148083
FR148083
LL Z1640-2
LL-Z1640-2
Molecular FormulaC19H22O7
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC1CC=CC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O
InChIInChI=1S/C19H22O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h3-4,6-7,9-11,15,18,21-23H,5,8H2,1-2H3/b6-4+,7-3+/t11-,15-,18+/m0/s1
InChIKeyNEQZWEXWOFPKOT-ULSULSEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (5E)-7-Oxozeaenol as a Resorcylic Acid Lactone TAK1 Inhibitor for Cancer and Inflammation Research


(5E)-7-Oxozeaenol (CAS 1198574-97-8), also designated iso-LL Z1640-2, is a resorcylic acid lactone (RAL) fungal metabolite and the 5E double-bond isomer of the well-characterized TAK1 inhibitor 5Z-7-oxozeaenol. It was isolated from the fungus MSX 63935 (related to Phoma sp.) and identified as a minor metabolite of Drechslera portulacae [1]. The compound inhibits TGF-β-activated kinase 1 (TAK1) with an IC50 of 1.3 μM and displays cytotoxic activity against multiple human cancer cell lines [2]. Unlike its 5Z isomer, (5E)-7-Oxozeaenol exhibits moderate anti-tumor and NF-κB inhibitory activity and remains largely unexplored, offering a structurally distinct tool compound for TAK1 pathway investigation .

Why (5E)-7-Oxozeaenol Cannot Be Substituted with Other TAK1 Inhibitors: A Procurement Perspective


TAK1 inhibitors represent a diverse class with marked differences in potency, binding mechanism, and selectivity. The 5Z isomer (5Z-7-oxozeaenol) is a potent, irreversible covalent inhibitor (TAK1 IC50 = 8 nM), while the 5E isomer is a significantly weaker TAK1 binder (IC50 = 1.3 μM) . Synthetic inhibitors such as Takinib (IC50 = 9.5 nM) and NG25 (IC50 = 149 nM) differ in binding mode (Type I reversible vs. Type II) and off-target profiles [1]. These variations preclude simple substitution: a study using structurally unrelated TAK1 inhibitors (NG25 and 5Z-7-oxozeaenol) with non-overlapping off-target effects confirmed TAK1 catalytic activity in TLR signaling, demonstrating that inhibitor selection directly impacts experimental interpretation [2]. The 5E isomer's distinct stereochemistry and reduced TAK1 affinity position it as a less potent but potentially more selective or metabolically stable alternative, particularly when covalent irreversible inhibition is not desired or when investigating E/Z isomer-specific effects on RAL pharmacology.

Quantitative Differentiation Evidence for (5E)-7-Oxozeaenol Against Key Comparators


TAK1 Inhibitory Potency: 162-Fold Lower Activity than the 5Z Isomer Enables Distinct Experimental Windows

(5E)-7-Oxozeaenol inhibits TAK1 with an IC50 of 1.3 μM, which is approximately 162-fold less potent than its 5Z isomer (IC50 = 8 nM) [1]. This substantial difference in potency provides a clear experimental window: the 5E isomer can be used at concentrations that achieve partial TAK1 inhibition without completely ablating kinase activity, whereas the 5Z isomer acts as a potent, irreversible covalent inhibitor. Additionally, (5E)-7-Oxozeaenol is 6.9-fold less potent than Takinib (IC50 = 9.5 nM) and 8.7-fold more potent than NG25 (IC50 = 149 nM) [2]. The 5Z isomer also inhibits VEGF-R2 (IC50 = 52 nM), MEK1 (IC50 = 411 nM), and FLT3 (IC50 = 170 nM) [3], while comprehensive selectivity profiling for the 5E isomer is not yet available.

Kinase inhibition TAK1 signaling Resorcylic acid lactone

Cytotoxicity Profile Across Human Cancer Cell Lines: Comparable Activity to 5Z Isomer in H460 but Distinctive in Other Lines

In a direct comparative study, (5E)-7-oxozeaenol (compound 4) and 5Z-7-oxozeaenol (compound 5) were evaluated for cytotoxicity against a panel of human cancer cell lines following 72 hours of continuous exposure. (5E)-7-Oxozeaenol exhibited IC50 values of 4.9 μM (MCF-7), 1.2 μM (H460), 5.6 μM (SF268), 4.4 μM (HT-29), and 5.5 μM (MDA-MB-435). The 5Z isomer displayed IC50 values of 3.8 μM, 1.2 μM, 5.1 μM, 3.6 μM, and 3.3 μM, respectively [1]. Notably, both isomers showed identical activity against H460 non-small cell lung carcinoma cells (IC50 = 1.2 μM), but the 5Z isomer was 1.3- to 1.7-fold more potent against MCF-7, HT-29, and MDA-MB-435 cells. Other RALs, including zeaenol (2) and 7-epi-zeaenol (3), were essentially inactive (IC50 > 100 μM), while hypothemycin (7) showed IC50 values of 16.3 μM (MCF-7) and 4.3 μM (H460) [1].

Cancer cell proliferation Cytotoxicity Anticancer screening

NF-κB Pathway Inhibition: 5E Isomer Displays Moderate Activity Relative to Sub-Micromolar 5Z Potency

In an NF-κB reporter assay, (5E)-7-oxozeaenol exhibited moderate inhibitory activity, while its 5Z isomer and the analog 15-O-desmethyl-5Z-7-oxozeaenol (compound 1) displayed sub-micromolar activities comparable to the positive control [1]. Quantitative IC50 values for NF-κB inhibition are not reported in the primary literature for the 5E isomer; however, the 5Z isomer inhibits NF-κB activity in HEK293 cells expressing TAK1 and TAB1 with an IC50 of 83 nM . The 5Z isomer also suppresses IL-1-induced NF-κB activation and reduces TNF-α-induced IκBα degradation [2]. The moderate NF-κB inhibitory activity of the 5E isomer, coupled with its 162-fold lower TAK1 potency, suggests that it may serve as a less potent control compound for dissecting TAK1-dependent vs. TAK1-independent NF-κB regulation.

NF-κB signaling Inflammation Transcription factor

Chemical Stability and Solubility: DMSO-Soluble 5E Isomer May Offer Advantages for Formulation Development

(5E)-7-Oxozeaenol is soluble in DMSO, methanol, and ethanol, with long-term storage recommended at -20°C . While direct comparative stability data between the 5E and 5Z isomers are not published, the 5Z isomer is reported to suffer from plasma instability that has hindered its clinical development [1]. A patent application notes that although (5Z)-7-oxozeaenol is a potent TAK1 inhibitor, its progress to the clinic is halted mainly because of its instability in plasma [1]. The 5E isomer, as a distinct stereoisomer, may exhibit different stability characteristics, though this remains unquantified. The compound's solid physical form and established solubility profile facilitate reproducible in vitro experimental workflows .

Compound handling Formulation Stability

Stereochemical Distinction: 5E Configuration Defines a Structurally Unique TAK1 Inhibitor Scaffold

(5E)-7-Oxozeaenol is the 5E double-bond isomer of LL Z1640-2 (5Z-7-oxozeaenol), a well-characterized TAK1 inhibitor . The 5Z isomer binds covalently to cysteine 174 of TAK1 in the DFG-in conformation, permanently blocking the ATP-binding pocket [1]. The 5E isomer's altered stereochemistry at the double bond is expected to affect binding affinity and mode, consistent with its 162-fold reduced TAK1 inhibitory potency. This stereochemical difference provides a valuable tool for probing the structural requirements of TAK1 inhibition and for investigating isomer-specific biological effects of RALs. The 5E isomer has been used as a key intermediate in the total synthesis of related RALs, including LL-Z1640-2 and its double-bond isomers [2], underscoring its utility in medicinal chemistry and natural product synthesis.

Stereochemistry Structure-activity relationship Chemical biology

Optimal Research and Procurement Scenarios for (5E)-7-Oxozeaenol Based on Quantitative Differentiation


Structure-Activity Relationship (SAR) Studies of Resorcylic Acid Lactones

(5E)-7-Oxozeaenol is ideally suited for SAR investigations comparing the 5E and 5Z isomers of 7-oxozeaenol. Its 162-fold lower TAK1 inhibitory potency (IC50 = 1.3 μM vs. 8 nM for 5Z) [1] enables precise quantification of how double-bond stereochemistry affects target engagement, cytotoxicity, and downstream signaling. The compound has been utilized in total synthesis campaigns for RAL libraries [2], making it a critical reference standard for medicinal chemistry programs developing next-generation TAK1 inhibitors with improved selectivity or stability.

Partial TAK1 Inhibition for Pathway Dissection in Inflammatory and Cancer Models

In experimental systems where complete ablation of TAK1 activity is confounding or lethal, (5E)-7-Oxozeaenol offers a moderate inhibition window (TAK1 IC50 = 1.3 μM) [1]. This contrasts with the potent irreversible inhibition by the 5Z isomer (IC50 = 8 nM) and enables dose-dependent interrogation of TAK1's role in NF-κB and MAPK signaling. The compound's demonstrated cytotoxicity against H460 lung cancer cells (IC50 = 1.2 μM) [2] positions it for combination studies where partial TAK1 inhibition may synergize with standard chemotherapeutics without triggering compensatory resistance mechanisms.

Control Compound for TAK1-Dependent vs. TAK1-Independent NF-κB Activation

(5E)-7-Oxozeaenol serves as a moderate-activity control in NF-κB reporter assays, where the 5Z isomer displays sub-micromolar potency (IC50 = 83 nM) . By comparing the effects of the 5E isomer (moderate activity) with the 5Z isomer (potent activity) and structurally unrelated TAK1 inhibitors like NG25 and Takinib [3], researchers can more confidently assign NF-κB modulation to TAK1 catalytic inhibition versus off-target effects. This is particularly valuable in innate immunity research, where TAK1-independent NF-κB activation pathways exist.

Natural Product Chemistry and Biosynthetic Pathway Investigation

As a fungal metabolite isolated from Phoma-related species and Drechslera portulacae [2], (5E)-7-Oxozeaenol represents a key intermediate in the biosynthesis of 14-membered resorcylic acid lactones. Its identification as a minor metabolite alongside zeaenol and LL-Z1640-1 [2] provides a chemical marker for studying fungal secondary metabolism and for dereplication efforts in natural product discovery programs targeting kinase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5E)-7-Oxozeaenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.